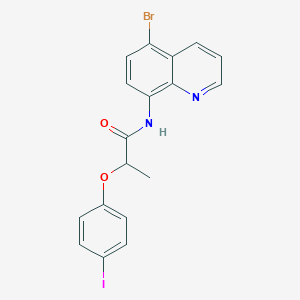
N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” is a synthetic compound that features a unique combination of a triazole ring, an iodophenyl group, and an adamantane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the triazole ring can be performed using a nitrating agent such as nitric acid or a nitrating mixture.
Attachment of the iodophenyl group: This step might involve a coupling reaction, such as a Suzuki or Sonogashira coupling, using an iodophenyl precursor and a suitable catalyst.
Formation of the adamantanecarboxamide: The adamantane moiety can be introduced through an amide bond formation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The triazole ring can participate in various reduction reactions, potentially altering its electronic properties.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Reduction of the nitro group: Formation of an amino derivative.
Substitution of the iodophenyl group: Formation of various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.
Materials Science: Its unique structure might be useful in the design of novel materials with specific electronic or mechanical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Drug Development: Its structural features might make it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents:
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: Its potential as a pharmaceutical ingredient can be explored for various therapeutic applications.
作用機序
The mechanism of action of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The triazole ring and iodophenyl group can play crucial roles in binding to these targets, while the adamantane moiety might enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-bromophenyl)-1-adamantanecarboxamide
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-chlorophenyl)-1-adamantanecarboxamide
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-fluorophenyl)-1-adamantanecarboxamide
Uniqueness
The uniqueness of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” lies in the presence of the iodophenyl group, which can impart distinct electronic and steric properties compared to its bromophenyl, chlorophenyl, and fluorophenyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C19H20IN5O3 |
|---|---|
分子量 |
493.3g/mol |
IUPAC名 |
N-(4-iodophenyl)-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H20IN5O3/c20-14-1-3-15(4-2-14)22-16(26)18-6-12-5-13(7-18)9-19(8-12,10-18)24-11-21-17(23-24)25(27)28/h1-4,11-13H,5-10H2,(H,22,26) |
InChIキー |
RCCXALIMIANPCL-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=C(C=C5)I |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=C(C=C5)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B446483.png)
![3-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B446484.png)

![Methyl 2-{[(4-bromophenyl)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446490.png)

![3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B446492.png)
![isopropyl 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446493.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B446494.png)
![2,2-dibromo-1-methyl-N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B446495.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B446499.png)
![2-(4-bromophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B446500.png)
![1,4-Bis[3-(2-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B446501.png)
![Isopropyl 2-{[(4-chlorophenyl)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446503.png)
